molecular formula C10H13BO5 B1451127 4-Ethoxycarbonyl-3-methoxyphenylboronic acid CAS No. 911312-76-0

4-Ethoxycarbonyl-3-methoxyphenylboronic acid

Cat. No.: B1451127
CAS No.: 911312-76-0
M. Wt: 224.02 g/mol
InChI Key: KJSHXBOKHSXLJP-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is a boronic acid derivative. It is used in the synthesis and evaluation of several organic compounds . It is also involved in oxidative hydroxylation for the preparation of phenols .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a common method used in the synthesis of boronic acid derivatives. This process involves a radical approach and is used in the formal anti-Markovnikov hydromethylation of alkenes . The hydromethylation sequence has been applied to methoxy protected compounds .


Molecular Structure Analysis

The molecular formula of this compound is C10H13BO5 . The molecular weight is 193.99 .


Chemical Reactions Analysis

This compound is a reactant involved in various chemical reactions. These include oxidative hydroxylation for the preparation of phenols , and it’s also used in the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

This compound is a powder or crystal with a melting point of 135 °C (dec.) (lit.) .

Scientific Research Applications

Supramolecular Chemistry

"4-Ethoxycarbonyl-3-methoxyphenylboronic acid" and its derivatives are involved in the design and synthesis of supramolecular assemblies. These compounds form complex structures through hydrogen bonding and other non-covalent interactions. For example, studies have shown the ability of phenylboronic acids to form assemblies with heteroatoms through O–H⋯N hydrogen bonds, demonstrating their potential in the creation of novel molecular architectures (Pedireddi & Seethalekshmi, 2004).

Material Science

In material science, derivatives of "this compound" are used for the modification of surfaces and the creation of hybrid materials. For instance, a derivative was immobilized onto multiwalled carbon nanotubes, showcasing how these compounds can be integrated into nanomaterials for enhanced catalytic activities or for the development of sensors (Monteiro et al., 2015).

Organic Synthesis

In the realm of organic synthesis, "this compound" plays a crucial role in facilitating cross-coupling reactions. These reactions are pivotal for constructing complex organic molecules, including pharmaceuticals and biologically active compounds. The versatility of phenylboronic acids in cross-coupling reactions, such as Suzuki-Miyaura coupling, has been extensively documented, offering pathways to synthesize a wide array of compounds efficiently (Eguchi, Hoshino, & Ayame, 2002).

Molecular Interactions and Sensing

Research has also focused on exploring the mechanism of fluorescence quenching in boronic acid derivatives, including "this compound." These studies are critical for understanding how these compounds interact at the molecular level and their potential applications in sensing technologies. Fluorescence quenching mechanisms provide insights into the design of fluorescent probes for detecting various analytes, including sugars and ions (Geethanjali, Nagaraja, & Melavanki, 2015).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The protodeboronation method used in the synthesis of this compound has been applied to methoxy protected compounds and used in the formal total synthesis of other compounds . This suggests potential future directions in the synthesis of other boronic acid derivatives.

Properties

IUPAC Name

(4-ethoxycarbonyl-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSHXBOKHSXLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OCC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673888
Record name [4-(Ethoxycarbonyl)-3-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911312-76-0
Record name [4-(Ethoxycarbonyl)-3-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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